

# Application Notes: **D-Gluconic Acid, Delta- Lactone** (Gluconolactone) as a Gentle Exfoliating Agent

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Compound of Interest		
Compound Name:	D-Gluconic acid, delta-lactone	
Cat. No.:	B7769927	Get Quote

#### Introduction

**D-Gluconic acid, delta-lactone**, commonly known as Gluconolactone (GDL), is a polyhydroxy acid (PHA) that serves as a gentle yet effective exfoliating agent in cosmetic and dermatological formulations.[1][2][3] As the cyclic ester of D-gluconic acid, GDL is naturally present in honey, fruit juices, and wine.[4] Its unique molecular structure, which is larger than that of alpha-hydroxy acids (AHAs) like glycolic acid, results in slower and more superficial skin penetration, minimizing the potential for irritation.[1][4][5] This characteristic makes it an ideal exfoliant for individuals with sensitive, dry, or rosacea-prone skin.[2][6] In aqueous solutions, GDL undergoes slow hydrolysis to form gluconic acid, ensuring a gradual and sustained release of the active exfoliating component.[7][8]

### **Mechanism of Action**

Gluconolactone's primary mechanism of action involves the gentle dissolution of the bonds between dead skin cells (corneocytes) on the stratum corneum, the outermost layer of the skin. [1] This process facilitates the shedding of dull, aged cells, revealing a smoother, brighter, and more even-toned complexion.[1][3] Unlike more aggressive exfoliants, GDL supports the skin's natural moisture barrier and exhibits humectant properties, attracting and binding water to the skin for enhanced hydration.[1][3][5] Additionally, gluconolactone functions as an antioxidant by chelating metal ions and scavenging free radicals, which helps to protect the skin from environmental damage.[2][3]



# **Key Benefits and Applications**

- Gentle Exfoliation: Suitable for all skin types, including sensitive and reactive skin, due to its large molecular size and non-irritating nature.[1][4][7]
- Improved Skin Texture and Tone: Effectively smooths the skin's surface, reduces the appearance of fine lines and wrinkles, and fades dark spots and hyperpigmentation.[1][9]
- Enhanced Hydration: Acts as a humectant to increase skin hydration and reinforce the skin's barrier function, reducing transepidermal water loss (TEWL).[3][5][10]
- Antioxidant Properties: Protects the skin from oxidative stress caused by free radicals and environmental aggressors.[2][5]
- Non-Photosensitizing: Unlike some AHAs, gluconolactone does not increase the skin's sensitivity to the sun.[2][4]

## **Quantitative Data Summary**

The following tables summarize quantitative data from clinical and in-vitro studies on the efficacy and gentleness of Gluconolactone.

Table 1: Efficacy of Gluconolactone on Skin Parameters



Parameter	Concentration of GDL	Duration of Study	Results	Reference
Skin Firmness, Sallowness, Fine Lines, Wrinkles, Tactile Roughness, Mottled Hyperpigmentati on, Pore Size	Regimen containing GDL	12 weeks	Significant improvements observed at 6 weeks, with more pronounced improvements at 12 weeks.	[9]
Fine Lines (Silicone Replicas)	Regimen containing GDL	12 weeks	35% improvement in fine lines.	[9]
Skin Flakes (D- Squames)	Regimen containing GDL	12 weeks	Significant reduction of fine flakes.	[9]
Skin Hydration	10% GDL (with oxybrasion or microneedling)	3 treatments over 3 weeks	Increased skin hydration.	[11]
Sebum Levels	10% and 30% GDL peels	4 weeks	Reduction in sebum levels.	[10][12]
Transepidermal Water Loss (TEWL)	10% and 30% GDL peels	4 weeks	Decrease in TEWL.	[10][12]
Cell Turnover	2% GDL cream	Not specified	Successfully able to speed up cell turnover.	[10]

Table 2: Safety and Tolerability of Gluconolactone

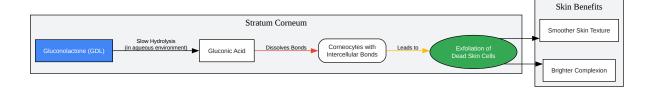


Parameter	Concentration of GDL	Test Type	Results	Reference
Skin Irritation	8% GDL in a base cream	4-week use followed by 5% SLS challenge	Erythema values were significantly reduced after irritation with SLS in GDL-treated sites compared to control.	[13]
Transepidermal Water Loss (TEWL)	8% GDL in a base cream	4-week use followed by 5% SLS challenge	Significantly lower TEWL compared to control sites after SLS challenge.	[13]
Irritation and Sensitization	1.485% and 15% GDL in products	Human Repeat Insult Patch Test (HRIPT)	No irritation or sensitization noted.	[13]
Eye Irritation	10% GDL	EpiOcular™ eye irritation assay (OECD TG 492)	Not considered to be an irritant.	[13]
Skin Irritation	70-80% GDL mixture	In-vitro skin irritation assay (OECD TG 439)	Considered to be non-irritating.	[13]
Adverse Effects (in acne patients)	14% GDL lotion	12-week clinical trial	No significant differences in erythema, pruritus, burning, or stinging compared to placebo. 24% of GDL-treated patients reported unwanted	[13]



effects, but these were not statistically significant.

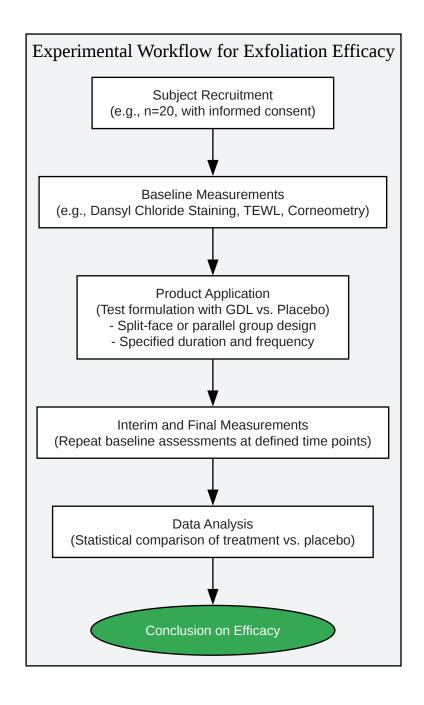
# **Signaling Pathways and Experimental Workflows**



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Caption: Mechanism of Gluconolactone Exfoliation.





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Caption: Workflow for Efficacy Testing.

# **Experimental Protocols**

# Protocol 1: Evaluation of Skin Renewal Rate using the Dansyl Chloride Method

# Methodological & Application





Objective: To quantify the effect of a topical formulation containing **D-Gluconic acid, delta-lactone** on the rate of stratum corneum turnover.

#### Materials:

- Test formulation (containing a specified concentration of GDL)
- Placebo formulation (vehicle without GDL)
- 5% Dansyl chloride in petrolatum[14]
- Occlusive patches
- UV light source (e.g., Wood's lamp)
- Digital camera with UV filter or a spectrophotometer for fluorescence measurement[14]
- Image analysis software (optional)[15]

#### Procedure:

- Subject Selection: Recruit healthy volunteers with no known skin conditions on the test area (typically the forearms).
- Acclimatization: Allow subjects to acclimatize to the controlled environment (e.g., 20-22°C, 40-60% relative humidity) for at least 30 minutes before any measurements.
- Test Site Demarcation: Mark three equivalent test sites on the volar forearm of each subject: one for the test formulation, one for the placebo, and one as an untreated control.
- Pre-treatment (Optional but Recommended): For optimal results, subjects should apply the test and placebo formulations to the respective sites for a period (e.g., 2 weeks) prior to the start of the Dansyl chloride application to allow the epidermis to reach a new equilibrium.[16]
- Dansyl Chloride Staining: Apply an occlusive patch containing 5% Dansyl chloride in petrolatum to each test site for a specified duration (e.g., 30 minutes).[15]



- Baseline Measurement: After removing the patches, gently wipe the areas and capture baseline fluorescence images under UV light or measure with a spectrophotometer (Excitation: ~335 nm, Emission: ~460 nm).[14]
- Product Application: Instruct subjects to apply the assigned products to the designated test sites twice daily.
- Follow-up Measurements: At predetermined intervals (e.g., every 2-3 days), repeat the fluorescence measurements at the same sites under the same conditions.[17]
- Data Analysis: Quantify the decrease in fluorescence intensity over time. The time taken for
  the fluorescence to completely disappear indicates the stratum corneum turnover time.
   Compare the turnover time between the GDL-treated, placebo, and untreated sites. A shorter
  turnover time for the GDL-treated site indicates an exfoliating effect.

# Protocol 2: Assessment of Skin Barrier Function and Irritation Potential

Objective: To evaluate the effect of a GDL-containing formulation on skin barrier function and its potential to cause irritation.

#### Materials:

- Test formulation (with GDL)
- Placebo formulation
- Positive control (e.g., 1% Sodium Lauryl Sulfate solution)
- Negative control (e.g., deionized water)
- Tewameter® or similar device for Transepidermal Water Loss (TEWL) measurement[18][19]
- Corneometer® for skin hydration measurement
- Chromameter® for erythema (redness) measurement
- Occlusive patches



#### Procedure:

- Subject Selection and Acclimatization: As described in Protocol 1.
- Test Site Demarcation: Mark multiple test sites on the forearms.
- Baseline Measurements: At each test site, measure and record baseline values for TEWL, skin hydration, and erythema.
- Patch Testing (Irritation):
  - Apply occlusive patches containing the test formulation, placebo, positive control, and negative control to the designated sites.
  - Remove patches after a specified time (e.g., 24 hours).[20]
  - Assess and score for visual signs of irritation (erythema, edema) at 30 minutes, 24 hours, and 48 hours post-patch removal.
  - Measure TEWL and erythema at the same time points. An increase in TEWL and erythema indicates irritation.
- Barrier Function (Long-term Use):
  - Instruct subjects to apply the test and placebo formulations to designated sites twice daily for a period of 4 weeks.
  - Measure TEWL and skin hydration weekly. An increase in hydration and a stable or decreased TEWL for the GDL-treated site suggests an improvement in barrier function.
- Data Analysis: Statistically compare the changes from baseline for all parameters between
  the different test sites. A non-significant change in irritation scores and TEWL compared to
  the negative control, coupled with an increase in hydration, indicates a gentle and barrierstrengthening formulation.

## **Protocol 3: Evaluation of Corneocyte Cohesion**



Objective: To assess the desquamatory effect of a GDL formulation by measuring the cohesion of corneocytes.

#### Materials:

- Test formulation (with GDL)
- Placebo formulation
- Corneocyte sampling discs (e.g., D-Squame®)[21]
- Microscope slides
- Staining solution (e.g., Trypan Blue)[22]
- · Microscope with a camera
- Image analysis software

#### Procedure:

- Subject Selection and Product Application: Recruit subjects and have them apply the test and placebo formulations to designated areas on their forearms for a specified period (e.g., 2 weeks).
- Corneocyte Sampling:
  - Firmly press a sampling disc onto the skin surface of the test site and then remove it. The disc will remove the superficial layer of corneocytes.
  - Place the disc on a microscope slide.
- Staining and Imaging:
  - Apply a staining solution to the disc to enhance the visibility of the corneocytes.
  - Observe the slide under a microscope and capture images.
- Image Analysis:



- Use image analysis software to quantify the size and aggregation of the corneocyte clumps.[21]
- Exfoliating agents reduce corneocyte cohesion, resulting in smaller, more numerous individual corneocytes or small cell clusters on the sampling disc.
- Data Analysis: Compare the corneocyte cohesion index (a measure of the size and number of cell aggregates) between the GDL-treated and placebo-treated sites. A lower cohesion index for the GDL site indicates effective exfoliation.

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